molecular formula C9H21NO B13095979 2-Methoxy-2-methylheptan-1-amine CAS No. 1416352-09-4

2-Methoxy-2-methylheptan-1-amine

Cat. No.: B13095979
CAS No.: 1416352-09-4
M. Wt: 159.27 g/mol
InChI Key: ZRCXVJCAHXOORG-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylheptan-1-amine is an organic compound with the molecular formula C9H21NO It is a derivative of heptane, featuring a methoxy group and a methyl group attached to the first carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylheptan-1-amine typically involves the reaction of 2-methyl-1-heptene with methanol in the presence of a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylheptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Methoxy-2-methylheptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylheptan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-methylheptan-1-amine is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds may result in different reactivity and applications .

Biological Activity

2-Methoxy-2-methylheptan-1-amine (MMHA) is a compound of interest due to its potential applications in various fields, including pharmaceuticals and as a fuel additive. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the current literature on MMHA, focusing on its biological activity, synthesis, and potential applications.

Molecular Structure : The molecular formula of this compound is C9H21NOC_9H_{21}NO. The compound features a methoxy group (-OCH3) and a branched alkyl chain which contributes to its unique properties.

Physical Properties :

PropertyValue
Boiling Point424.4 K
Molecular Weight144.25 g/mol
SolubilityLow in water

Synthesis

The synthesis of MMHA typically involves the etherification of 2-methyl-1-heptene with methanol, producing MMHA along with by-products such as dimethyl ether and 2-methyl-2-heptanol. This process has been optimized for efficiency, achieving high yields of MMHA (up to 99%) under specific reaction conditions using catalysts like Amberlyst 35 .

Pharmacological Effects

Recent studies have indicated that MMHA may exhibit various pharmacological effects, particularly in the context of its amine functionality. Amines are known for their roles in neurotransmission and as precursors to various bioactive compounds. However, specific studies directly investigating the biological activity of MMHA remain limited.

Toxicological Profile

The toxicological profile of MMHA has not been extensively characterized. However, as with many amines, potential risks include irritant effects on skin and mucous membranes, along with possible neurotoxic effects at high concentrations. The workplace exposure standards suggest monitoring airborne concentrations to prevent adverse health effects .

Case Studies and Research Findings

  • Bioresponsive Systems : Research into self-immolative spacers has shown that compounds similar to MMHA can be utilized to release bioactive amines in controlled environments, indicating potential applications in drug delivery systems .
  • Lipid Nanoparticles for Delivery : Studies on lipid nanoparticles have highlighted the importance of amine-containing compounds in enhancing mRNA delivery efficacy. While not directly involving MMHA, these findings suggest that similar structures could improve therapeutic delivery methods .
  • Cancer Research : Investigations into MetAP2 inhibitors have demonstrated that certain amines can play significant roles in tumor angiogenesis and proliferation. Although MMHA is not a direct subject of these studies, the implications for amine compounds in cancer therapy are noteworthy .

Properties

CAS No.

1416352-09-4

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-methoxy-2-methylheptan-1-amine

InChI

InChI=1S/C9H21NO/c1-4-5-6-7-9(2,8-10)11-3/h4-8,10H2,1-3H3

InChI Key

ZRCXVJCAHXOORG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(CN)OC

Origin of Product

United States

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